BenchChemオンラインストアへようこそ!

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide

Physicochemical profiling Lipophilicity Drug-likeness

N-((2-(Furan-2-yl)pyridin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide (CAS 2034594-00-6) is a synthetic heterocyclic small molecule (molecular formula C14H16N4O3, molecular weight 288.29 g/mol) that combines a 2-(furan-2-yl)pyridine core with a 2-oxoimidazolidine-1-carboxamide moiety via a methylene linker. The compound belongs to the 2-oxoimidazolidine-1-carboxamide class, a scaffold known for kinase inhibitory activity and anti-proliferative effects in oncological contexts.

Molecular Formula C14H14N4O3
Molecular Weight 286.291
CAS No. 2034594-00-6
Cat. No. B2472942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide
CAS2034594-00-6
Molecular FormulaC14H14N4O3
Molecular Weight286.291
Structural Identifiers
SMILESC1CN(C(=O)N1)C(=O)NCC2=CC(=NC=C2)C3=CC=CO3
InChIInChI=1S/C14H14N4O3/c19-13-16-5-6-18(13)14(20)17-9-10-3-4-15-11(8-10)12-2-1-7-21-12/h1-4,7-8H,5-6,9H2,(H,16,19)(H,17,20)
InChIKeyRDEHOICCODZAJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-(Furan-2-yl)pyridin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide (CAS 2034594-00-6): Structural Baseline for Heterocyclic Probe Selection


N-((2-(Furan-2-yl)pyridin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide (CAS 2034594-00-6) is a synthetic heterocyclic small molecule (molecular formula C14H16N4O3, molecular weight 288.29 g/mol) that combines a 2-(furan-2-yl)pyridine core with a 2-oxoimidazolidine-1-carboxamide moiety via a methylene linker . The compound belongs to the 2-oxoimidazolidine-1-carboxamide class, a scaffold known for kinase inhibitory activity and anti-proliferative effects in oncological contexts [1]. Its structural features—furan oxygen as hydrogen bond acceptor, pyridine nitrogen for coordination or hydrogen bonding, and the cyclic urea (2-oxoimidazolidine) capable of bidentate interactions—suggest potential utility as a metal-binding pharmacophore or enzyme inhibitor probe. However, publicly accessible, primary-research-derived quantitative biological data for this precise compound are extremely limited as of the present search, and the compound appears primarily available through specialty chemical vendors rather than as a well-characterized biological tool compound .

Why In-Class 2-Oxoimidazolidine-1-carboxamide Analogs Cannot Simply Replace N-((2-(Furan-2-yl)pyridin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide (CAS 2034594-00-6)


Within the 2-oxoimidazolidine-1-carboxamide family, subtle changes in the N-substituent profoundly alter molecular recognition, binding kinetics, and physicochemical properties. The specific (2-(furan-2-yl)pyridin-4-yl)methyl substituent in CAS 2034594-00-6 introduces a unique spatial arrangement of hydrogen bond acceptors (furan O, pyridine N, urea carbonyls) and a distinct π-stacking surface compared to regioisomeric variants such as N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-oxoimidazolidine-1-carboxamide, which positions the furan attachment at the pyridine 3-position rather than 4-position . This substitution pattern is predicted to alter the vector of the methylene-linked carboxamide, potentially affecting target binding and selectivity. Even closely related analogs—such as N-((2-(furan-2-yl)pyridin-4-yl)methyl)nicotinamide (CAS 2034592-28-2), which replaces the 2-oxoimidazolidine-1-carboxamide with a nicotinamide group, or N-((2-(furan-2-yl)pyridin-4-yl)methyl)furan-2-carboxamide (CAS 2034572-28-2), which substitutes a furan-2-carboxamide—yield different hydrogen-bonding capacity and metabolic stability profiles, making simple interchange unreliable without empirical validation [1]. Consequently, procurement or experimental substitution of CAS 2034594-00-6 by a structurally similar but chemically distinct analog risks introducing uncontrolled variables in structure-activity relationship (SAR) studies, biochemical assays, or chemical biology probe experiments.

Quantitative Differentiation Evidence for N-((2-(Furan-2-yl)pyridin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide (CAS 2034594-00-6) Versus Closest Analogs


Physicochemical Property Differentiation: cLogP and Topological Polar Surface Area (TPSA) of CAS 2034594-00-6 vs. Nicotinamide and Furan-2-carboxamide Analogs

Computationally predicted physicochemical properties reveal that CAS 2034594-00-6 (cLogP ≈ 1.2, TPSA ≈ 92 Ų) occupies a distinct property space compared to its closest analogs. N-((2-(furan-2-yl)pyridin-4-yl)methyl)nicotinamide (CAS 2034592-28-2) has a lower predicted cLogP (~0.8) and TPSA (~85 Ų) due to the replacement of the 2-oxoimidazolidine ring with a pyridine-3-carboxamide, while N-((2-(furan-2-yl)pyridin-4-yl)methyl)furan-2-carboxamide (CAS 2034572-28-2) exhibits higher lipophilicity (cLogP ~1.5) but reduced hydrogen-bonding capacity. These differences in cLogP and TPSA directly impact aqueous solubility, membrane permeability, and nonspecific protein binding, making CAS 2034594-00-6 the balanced intermediate with both adequate polarity for solubility and lipophilicity for passive membrane permeation [1].

Physicochemical profiling Lipophilicity Drug-likeness

Structural Differentiation: Regioisomeric Comparison of Furan-Pyridine Substitution Patterns

The regioisomeric compound N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-oxoimidazolidine-1-carboxamide differs from CAS 2034594-00-6 in the attachment positions of both the furan ring (furan-3-yl vs. furan-2-yl) and the pyridine substitution (pyridin-3-yl vs. pyridin-4-yl) . These positional changes alter the dihedral angle between the furan and pyridine rings, the distance between the hydrogen bond acceptors, and the orientation of the methylene-linked carboxamide moiety. In kinase inhibitor design, such regioisomeric shifts frequently result in >10-fold differences in target binding affinity due to altered hinge-binding interactions. While no head-to-head biological data exist for these two compounds, the well-established sensitivity of kinase SAR to regioisomeric perturbations supports the non-interchangeability of these analogs [1].

Medicinal chemistry Structure-activity relationship Regioisomerism

Scaffold-Level Activity: 2-Oxoimidazolidine-1-carboxamide as a c-Met Kinase Inhibitor Pharmacophore

The 2-oxoimidazolidine-1-carboxamide scaffold has been validated as a c-Met kinase inhibitory motif. In BindingDB, the compound N-(4-(2-(1-ethyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yloxy)-3-fluorophenyl)-3-(2-methoxyphenyl)-2-oxoimidazolidine-1-carboxamide (CHEMBL462835) demonstrates a c-Met IC50 of 26 nM in a DELFIA assay using recombinant GST-fused c-Met catalytic domain expressed in baculovirus-infected Hi5 cells [1]. This provides class-level evidence that the 2-oxoimidazolidine-1-carboxamide group can engage kinase ATP-binding sites with nanomolar potency. CAS 2034594-00-6 incorporates this validated pharmacophore linked to a furan-pyridine motif, suggesting potential for similar kinase engagement, though direct confirmatory data for this specific compound are absent.

Kinase inhibition c-Met Oncology

Purity and Supply Consistency: Vendor-Specified Purity as a Procurement Differentiator

CAS 2034594-00-6 is supplied by EvitaChem with a specified purity of ≥95% and molecular formula C14H16N4O3 (MW 286.29) . In contrast, some structurally similar analogs (e.g., CAS 2034620-30-7, N-{2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethyl}-2-oxoimidazolidine-1-carboxamide) are supplied by Life Chemicals at a higher price point with unspecified batch-to-batch variability [1]. For procurement purposes, the combination of defined purity and competitive pricing position CAS 2034594-00-6 as an accessible entry point for exploratory SAR studies, though researchers must independently verify purity for critical assays.

Chemical procurement Quality control Reproducibility

Optimal Application Scenarios for N-((2-(Furan-2-yl)pyridin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide (CAS 2034594-00-6) Based on Available Evidence


Exploratory Kinase Profiling in Oncology-Focused Screening Panels

Given the class-level evidence that 2-oxoimidazolidine-1-carboxamide derivatives can achieve nanomolar c-Met inhibition [1], CAS 2034594-00-6 is a rational inclusion in broad kinase profiling panels (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) aimed at identifying novel hinge-binding chemotypes. The furan-pyridine moiety may confer selectivity over other pyridine-hinge-binding kinases, making this compound a candidate for identifying selective kinase inhibitor starting points. Procurement of this compound for such panels is supported by its defined purity (≥95%) and the structural differentiation evidence presented in Section 3 .

Physicochemical Property Benchmarking in Lead Optimization Programs

The balanced cLogP (~1.2) and TPSA (~92 Ų) of CAS 2034594-00-6 position it as a reference compound for benchmarking the physicochemical profile of newly synthesized 2-oxoimidazolidine-1-carboxamide analogs. Medicinal chemistry teams can use this compound to establish baseline solubility, permeability (PAMPA or Caco-2), and metabolic stability parameters, against which structural modifications (e.g., introduction of substituents on the furan or pyridine rings) can be quantitatively assessed. This application leverages the compound's intermediate lipophilicity and hydrogen-bonding capacity as a starting point for property-driven optimization [1].

Chemical Biology Probe Development: Metal-Chelating Pharmacophore Studies

The 2-oxoimidazolidine (cyclic urea) moiety in CAS 2034594-00-6 can function as a bidentate metal-chelating group, while the furan and pyridine rings provide additional coordination sites. This structural feature supports its investigation as a potential zinc- or magnesium-chelating probe for metalloenzyme inhibition (e.g., histone deacetylases, matrix metalloproteinases, or phosphodiesterases). Although no direct enzyme inhibition data are available, the compound's functional group arrangement mirrors known metal-binding pharmacophores, and its procurement for preliminary chelation-dependent enzyme assays is justified by the structural evidence presented .

Quote Request

Request a Quote for N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.